molecular formula C15H13Cl2N3O3S B2723507 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide CAS No. 727420-55-5

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

Cat. No.: B2723507
CAS No.: 727420-55-5
M. Wt: 386.25
InChI Key: DZTSTDOTBXJALM-UHFFFAOYSA-N
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Description

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is a novel chemical reagent designed for research purposes. This compound belongs to the class of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . The indazole core is a privileged structure in pharmaceuticals, known for conferring a wide range of biological activities, including antitumor effects . This specific derivative is of particular interest for researchers investigating targeted cancer therapies. While biological data for this exact molecule may be limited, closely related analogues within the same chemical series have been identified as potent inhibitors of Polo-like Kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in regulating centrosome duplication and mitotic cell division . Its overexpression is intricately linked to the genomic instability, proliferation, and progression of several cancers, including breast cancer . Therefore, this compound serves as a valuable chemical tool for exploring PLK4 biology, validating new therapeutic targets, and conducting structure-activity relationship (SAR) studies in oncology research. WARNING: This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O3S/c1-2-23-14-6-12(17)15(7-11(14)16)24(21,22)20-10-4-3-9-8-18-19-13(9)5-10/h3-8,20H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTSTDOTBXJALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination and Sulfonation of 4-Ethoxyphenol

4-Ethoxyphenol undergoes chlorination using chlorine gas (Cl₂) in acetic acid at 0–5°C to introduce chlorine atoms at the 2- and 5-positions. Subsequent sulfonation is achieved via reaction with chlorosulfonic acid (ClSO₃H) at 50–60°C, followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Reaction Conditions:

Step Reagents Temperature Yield
Chlorination Cl₂, CH₃COOH 0–5°C 85–90%
Sulfonation ClSO₃H, SOCl₂ 50–60°C 75–80%

Alternative Route via Nitro Intermediate

An alternative method involves nitration of 4-ethoxybenzene followed by reduction and diazotization-chlorination:

  • Nitration: 4-Ethoxybenzene treated with HNO₃/H₂SO₄ introduces a nitro group at the 3-position.
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine.
  • Diazotization-Chlorination: The amine is diazotized with NaNO₂/HCl and reacted with CuCl to install chlorine atoms.

Synthesis of 1H-Indazol-6-Amine

Indazole derivatives are synthesized via metal-catalyzed cyclization or oxidative coupling. Key methods include:

Palladium-Catalyzed C–H Amination

Charette et al. reported a ligand-free Pd-catalyzed intramolecular C–H amination of aminohydrazones 6 to form 1H-indazoles 7 (Scheme 1). For 6-amino substitution, a nitro group is introduced at the 6-position prior to cyclization, followed by reduction with H₂/Pd-C.

Example Protocol:

  • Substrate: 6-Nitro-1H-indazole
  • Reduction: H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 h.
  • Yield: 90–95%.

Copper-Mediated Cyclization of o-Haloaryl Hydrazones

Wang et al. demonstrated that o-haloaryl N-sulfonylhydrazones 14 cyclize in the presence of Cu(OAc)₂·H₂O to form 1H-indazoles 15 at 60°C (Scheme 5). Selective amination at the 6-position is achieved using NH₃/MeOH under pressure.

Coupling of Sulfonyl Chloride and Indazole Amine

The final step involves nucleophilic substitution between 2,5-dichloro-4-ethoxybenzenesulfonyl chloride and 1H-indazol-6-amine.

Standard Sulfonamide Formation

The sulfonyl chloride (1.2 equiv) is reacted with 1H-indazol-6-amine (1.0 equiv) in anhydrous dichloromethane (DCM) with triethylamine (Et₃N, 2.0 equiv) as a base.

Optimized Conditions:

Parameter Value
Solvent DCM
Base Et₃N
Temperature 0°C → 25°C
Time 12 h
Yield 70–75%

Microwave-Assisted Coupling

To enhance efficiency, microwave irradiation (100°C, 300 W, 30 min) reduces reaction time to 1 h with comparable yields (72%).

Side Reactions and Purification

Common Side Products

  • Di-sulfonamide Formation: Occurs with excess sulfonyl chloride. Mitigated by using 1.2 equiv of chloride.
  • Indazole N-Alkylation: Minimized by maintaining low temperatures (0–5°C) during coupling.

Purification Techniques

  • Column Chromatography: Silica gel, eluent = hexane/ethyl acetate (3:1 → 1:1).
  • Recrystallization: Ethanol/water (4:1) yields pure product as white crystals.

Analytical Data

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indazole-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).
  • MS (ESI): m/z 415.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indazole moiety is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core sulfonamide and heterocyclic motifs but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on substituent effects and available literature:

Structural and Functional Group Analysis

Compound Name Substituents on Benzene Ring Heterocycle Key Functional Differences
2,5-Dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide 2-Cl, 5-Cl, 4-OEt 1H-Indazol-6-yl Ethoxy group enhances lipophilicity; dichloro substitution may sterically hinder target binding.
N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide None (plain benzene) Indoloquinazolinone Quinazolinone core introduces hydrogen-bonding sites absent in indazole.
Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) 4-SO₂NH₂, 4-methylphenyl Pyrazole Trifluoromethyl group improves metabolic stability; pyrazole vs. indazole alters π-π stacking.

Physicochemical and Pharmacokinetic Properties

  • Hydrogen-Bonding Capacity: The indazole’s NH group and sulfonamide’s SO₂NH moiety provide hydrogen-bond donor/acceptor sites, similar to quinazolinone-based sulfonamides . However, the absence of a ketone group (cf. indoloquinazolinone derivatives) may limit interactions with polar enzyme pockets.

Research Findings and Methodological Insights

Challenges in Comparative Studies

  • Data Gaps: Limited public data on this compound necessitates reliance on analogs for property prediction.
  • Substituent Effects : Dichloro groups may introduce toxicity concerns compared to less halogenated derivatives.

Biological Activity

2,5-Dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be characterized by its chemical formula and structure, which includes a sulfonamide group attached to an indazole moiety. The presence of chlorine and ethoxy groups plays a significant role in its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity: Many indazole derivatives are known to inhibit specific kinases or enzymes involved in cancer progression.
  • Antiproliferative Effects: Studies show that these compounds can interfere with cell division and proliferation, particularly in cancer cell lines.
  • Modulation of Signaling Pathways: Indazoles may affect pathways such as ERK1/2 and FGFR signaling, which are crucial in tumor growth and metastasis.

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Value (nM)Reference
Enzymatic InhibitionFGFR1<4.1
AntiproliferativeKG1 Cell Line25.3 ± 4.6
Antitumor ActivityBRAFV600-mutant MelanomaWell tolerated up to 400 mg twice daily
IDO1 InhibitionIDO15.3

Case Studies

Several studies have highlighted the biological effects of compounds related to this compound:

  • FGFR Inhibition Study : A derivative showed potent inhibition of FGFR1 with an IC50 value significantly lower than 10 nM, indicating strong potential for treating cancers driven by FGFR mutations. This study emphasized the structure-activity relationship (SAR) that enhances inhibitory potency through specific substitutions on the indazole ring .
  • Antitumor Efficacy : Clinical evaluations demonstrated that some indazole derivatives exhibit substantial antitumor activity against BRAFV600-mutant melanoma. Patients tolerated doses up to 400 mg twice daily without severe adverse effects, suggesting a favorable safety profile alongside efficacy .
  • IDO1 Inhibition : The compound exhibited notable IDO1 inhibitory activity, which is critical in cancer immunotherapy as it modulates immune responses within the tumor microenvironment. The effective interactions of the indazole structure with key targets were confirmed through docking studies .

Q & A

Q. What are the recommended synthetic pathways for 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide, and how can purity be validated?

The synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 2,5-dichloro-4-ethoxybenzenesulfonyl chloride) with 1H-indazol-6-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like DMF or THF . Purity validation requires a combination of techniques:

  • HPLC-MS for molecular weight confirmation and impurity profiling.
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and assess stereochemical integrity .
  • Elemental analysis (C, H, N, S) to confirm stoichiometric ratios, with deviations >0.3% indicating impurities .

Q. How should researchers design in vitro assays to evaluate the compound’s antiproliferative activity?

Standard protocols involve:

  • Cell lines : Use human cancer cell lines (e.g., MCF-7, A549) and murine models for comparative analysis .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM over 48–72 hours.
  • Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a solvent control.
  • Endpoint assays : MTT or SRB for viability, complemented by Annexin V/PI staining for apoptosis .

Advanced Research Questions

Q. How can structural modifications to the benzenesulfonamide core enhance bioactivity, and what computational tools support this?

Key modifications include:

  • Substituent tuning : Replacing the ethoxy group with electron-withdrawing groups (e.g., trifluoromethyl) to improve target binding .
  • Scaffold hybridization : Fusing with quinazoline or chloroquinoline moieties to exploit dual kinase inhibition (e.g., VEGF/PI3K pathways) .
  • Computational methods :
    • Molecular docking (AutoDock Vina) to predict binding affinity for targets like β-tubulin or tyrosine kinases .
    • DFT calculations to optimize electronic properties and solubility .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide-indazole hybrids?

Discrepancies often arise from assay conditions or target selectivity. Mitigation approaches:

  • Dose standardization : Compare IC50 values across studies using unified protocols (e.g., NCI-60 panel guidelines) .
  • Target profiling : Use kinase profiling arrays or proteomics to identify off-target interactions .
  • Meta-analysis : Apply statistical tools (e.g., Cochrane Review methods) to aggregate data and identify confounding variables .

Q. How can crystallographic data improve structure-activity relationship (SAR) studies?

  • X-ray crystallography : Resolve 3D conformation using programs like SHELXL or WinGX to analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds with β-tubulin).
  • Data validation : Cross-reference with Cambridge Structural Database entries to identify atypical geometries .

Methodological Challenges

Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?

  • LC-QTOF-MS : Identify hydrolytic or oxidative metabolites (e.g., cleavage of the sulfonamide bond).
  • Stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours .
  • Kinetic analysis : Use HPLC to quantify degradation rates and derive Arrhenius parameters for shelf-life prediction.

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